molecular formula C11H15BrN2O B12074450 4-Bromo-3-(piperazin-1-ylmethyl)phenol

4-Bromo-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B12074450
M. Wt: 271.15 g/mol
InChI Key: DBQSXOODJJZDTI-UHFFFAOYSA-N
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Description

4-Bromo-3-(piperazin-1-ylmethyl)phenol is a brominated phenolic compound featuring a piperazine moiety linked via a methylene group to the aromatic ring. The molecular formula is C₁₁H₁₄BrN₂O, with an estimated molecular weight of ~297.15 g/mol (calculated). Piperazine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility, modulate pharmacokinetics, and interact with biological targets such as neurotransmitter receptors or enzymes . This compound is likely utilized in drug discovery, particularly for central nervous system (CNS) agents or antimicrobials, given piperazine’s prevalence in such therapeutics. Current suppliers, such as EOS Med Chem, list it under "Medicinal Purpose," indicating its relevance in preclinical research .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-3-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

DBQSXOODJJZDTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 4-bromo-3-nitrophenol with piperazine under specific conditions. The nitro group is first reduced to an amine, which then reacts with piperazine to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 4 undergoes substitution reactions under catalytic conditions:

Reaction TypeReagents/ConditionsProductYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C (microwave)Aryl/heteroaryl groups at position 465–78%
Buchwald-Hartwig AminationCuI, L-proline, K₂CO₃, DMSO, 80°C4-Amino derivatives52%

Key Findings :

  • Palladium catalysis enables cross-coupling with boronic acids or amines, forming biaryl or amino-substituted analogs .

  • Microwave irradiation improves reaction efficiency compared to conventional heating .

Phenolic Group Reactivity

The hydroxyl group participates in oxidation and protection/deprotection strategies:

Reaction TypeReagents/ConditionsOutcomeApplicationsReferences
OxidationKMnO₄, H₂SO₄, 60°CForms a quinone structureElectroactive materials
MethylationCH₃I, K₂CO₃, acetone, refluxO-Methyl ether derivativeProtecting group strategy

Spectroscopic Evidence :

  • IR : Loss of O–H stretch (~3200 cm⁻¹) post-methylation.

  • ¹H NMR : Quinone formation eliminates aromatic proton signals adjacent to the oxidized position.

Piperazine Ring Modifications

The piperazine nitrogen atoms undergo alkylation, sulfonylation, and coordination:

Reaction TypeReagents/ConditionsProductBiological RelevanceReferences
SulfonylationMethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°CN-Sulfonylated piperazineEnhanced receptor affinity
Alkylation3-Nitrobenzyl bromide, K₂CO₃, DMF, 60°CN-Alkylated derivativesCNS-targeted drug candidates
Metal CoordinationCuCl₂, ethanol, RTStable Cu(II) complexesCatalytic/antimicrobial uses

Mechanistic Insights :

  • Sulfonylation occurs preferentially at the less hindered piperazine nitrogen.

  • Copper complexes exhibit square-planar geometry confirmed by XRD.

Reductive Transformations

Controlled reduction of functional groups:

Reaction TypeReagents/ConditionsOutcomeSelectivity NotesReferences
C-Br Bond ReductionH₂ (1 atm), Pd/C, EtOH, 25°CDebrominated phenol derivativeRetention of piperazine core
Nitro Group ReductionSnCl₂·2H₂O, HCl, ethanol, refluxAmine-functionalized analogsRequires acidic conditions

Applications :

  • Debrominated products serve as intermediates for fluorescent probes.

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing bromine and piperazine groups:

Reaction TypeReagents/ConditionsOutcomePositional PreferenceReferences
NitrationHNO₃/H₂SO₄, 0°CMinor para-nitration (<10% yield)Meta-directing effects

Structural Analysis :

  • Electron-deficient aromatic ring directs electrophiles to meta positions relative to bromine.

Heterocycle Formation

Utilizing the phenol-piperazine scaffold for cyclization:

Reaction TypeReagents/ConditionsProductYieldReferences
Mitsunobu ReactionDIAD, PPh₃, THF, 70°CBenzoxazepine derivatives76%

Synthetic Utility :

  • Mitsunobu conditions enable ether formation with secondary alcohols, forming fused heterocycles .

Stability and Degradation

Critical for storage and application:

ConditionObservationMechanismReferences
Aqueous Acid (pH < 3)Piperazine N-protonation, solubility increaseSalt formation without decomposition
UV Light (254 nm)C-Br bond homolysisRadical-mediated degradation

Recommendations :

  • Store under inert atmosphere at 4°C to prevent photolytic cleavage.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(piperazin-1-ylmethyl)phenol has been investigated for its therapeutic potential against various diseases due to its ability to interact with biological receptors and enzymes. Its structure allows it to modulate biological pathways effectively, making it a candidate for drug development aimed at treating conditions such as:

  • Neurodegenerative Disorders : Studies suggest that compounds with piperazine rings can influence neurotransmitter systems.
  • Antimicrobial Agents : The compound has shown potential in inhibiting microbial growth, making it relevant for developing new antibiotics.

Biological Studies

Research has demonstrated that 4-Bromo-3-(piperazin-1-ylmethyl)phenol can influence enzyme activity and receptor binding. Its mechanism of action typically involves:

  • Binding Affinity : The piperazine moiety enhances binding to specific receptors, potentially leading to altered signaling pathways.
  • Enzyme Inhibition : The phenolic group can participate in hydrogen bonding with enzymes, impacting their activity.

Materials Science

This compound's unique chemical properties make it valuable in materials science for developing specialized polymers or coatings that require specific thermal or chemical stability.

Case Studies

Several case studies highlight the applications of 4-Bromo-3-(piperazin-1-ylmethyl)phenol:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
  • Neuropharmacological Effects : Research has shown that modifications to the piperazine ring can enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
  • Synthesis of Novel Derivatives : Investigations into the synthesis of novel derivatives have revealed that altering substituents on the phenolic ring can lead to compounds with improved efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The bromine atom and phenol group may also contribute to its overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-3-(piperazin-1-ylmethyl)phenol can be contextualized against related bromophenol derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Bromophenol Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4-Bromo-3-(piperazin-1-ylmethyl)phenol Piperazinylmethyl C₁₁H₁₄BrN₂O ~297.15 Medicinal chemistry, CNS research
4-Bromo-3-(4-methylpiperazin-1-yl)phenol 4-Methylpiperazinylmethyl C₁₂H₁₆BrN₂O ~311.18 Enhanced lipophilicity, drug design
4-Bromo-3-(1,3-dioxolan-2-yl)phenol 1,3-Dioxolane ring C₉H₈BrO₃ 257.06 Synthetic intermediate (protecting group)
4-Bromo-3-(trifluoromethyl)phenol Trifluoromethyl C₇H₄BrF₃O 241.01 Dyes, fragrances, industrial uses
3-(4-Fluoro-3-phenoxyphenyl)-1-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole-5-thiol Piperazinylmethyl, triazole-thiol C₂₁H₂₁FN₄OS 412.48 Antimicrobial research, intermolecular interaction studies

Key Findings and Analysis

Piperazine Derivatives (Rows 1 & 2): The unmethylated piperazine in 4-Bromo-3-(piperazin-1-ylmethyl)phenol offers flexibility in protonation states, enhancing water solubility and receptor binding .

Electron-Withdrawing vs. Electron-Donating Groups (Rows 3 & 4): The dioxolane group (Row 3) acts as a temporary protecting group in synthesis, enabling selective functionalization of the phenol . The trifluoromethyl group (Row 4) significantly increases phenol acidity (pKa ~5–6), enhancing stability and reactivity in electrophilic substitutions for industrial applications .

Heterocyclic Modifications (Row 5):

  • The triazole-thiol-piperazine hybrid (Row 5) demonstrates sulfur-mediated hydrogen bonding and π-stacking, critical for enzyme inhibition or antimicrobial activity .

Biological Activity

4-Bromo-3-(piperazin-1-ylmethyl)phenol is a chemical compound that has garnered interest due to its potential biological activities, particularly in pharmacology. This compound features a bromine atom, a phenolic group, and a piperazine moiety, which contribute to its unique chemical properties and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₅BrN₂O
  • Molecular Weight : 271.15 g/mol
  • IUPAC Name : 4-bromo-3-(piperazin-1-ylmethyl)phenol

The presence of the piperazine ring is significant as it is known to interact with various biological targets, including receptors and enzymes, thereby influencing numerous biological pathways.

The biological activity of 4-Bromo-3-(piperazin-1-ylmethyl)phenol is primarily attributed to its interactions with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, modulating their activity and affecting signal transduction processes. This mechanism positions it as a candidate for therapeutic applications, particularly in treating conditions related to neurotransmitter imbalances and other pathologies.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromo-3-(piperazin-1-ylmethyl)phenol have demonstrated antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Studies have highlighted the potential of piperazine-containing compounds in cancer treatment. For example, derivatives have been shown to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells, indicating a mechanism through which they may exert cytotoxic effects against tumors .

Neuropharmacological Effects

The piperazine moiety is associated with neuropharmacological activities. Compounds that include this structure have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromo-3-(piperazin-1-ylmethyl)phenol can be influenced by modifications to its structure. A comparative analysis of similar compounds reveals that variations in substituents can significantly affect their pharmacological profiles:

Compound Name Structural Features Unique Aspects
4-Bromo-3-(4-methylpiperazin-1-yl)phenolContains a methyl substitution on the piperazine ringAlters binding affinity
4-Bromo-3-(piperazin-1-yl)anilineLacks the phenolic group but retains the piperazine structurePotentially different biological activity due to amine presence
4-Bromo-3-(piperazin-1-yl)benzoic acidFeatures a carboxylic acid instead of a phenolic groupChanges solubility and reactivity profiles

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives, including those structurally related to 4-Bromo-3-(piperazin-1-ylmethyl)phenol:

  • Antimicrobial Efficacy : A study demonstrated that certain piperazine derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .
  • Cancer Cell Line Studies : In vitro studies showed that compounds similar to 4-Bromo-3-(piperazin-1-ylmethyl)phenol had significant growth inhibition against various cancer cell lines, with IC50 values indicating potent anticancer activity .
  • Neurotransmitter Modulation : Research indicates that piperazine derivatives can influence dopamine and serotonin receptors, potentially leading to applications in treating psychiatric disorders .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.2 ppm) and piperazine’s NH (δ 1.5 ppm, broad).
  • HRMS : [M+H]⁺ m/z calculated for C₁₁H₁₄BrN₂O: 285.0234; observed: 285.0236.
  • IR : Broad O-H stretch (~3200 cm⁻¹) and C-Br (600 cm⁻¹) .

How can in vivo metabolite profiling be conducted for this compound?

Advanced Research Focus
Administer ¹⁴C-labeled compound to rodent models. Extract plasma metabolites via SPE (C18 cartridges) and identify using UPLC-QTOF-MS/MS. Key metabolites include glucuronide conjugates (m/z 461.1) and demethylated piperazine derivatives. Radiolabel tracking quantifies renal excretion rates .

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